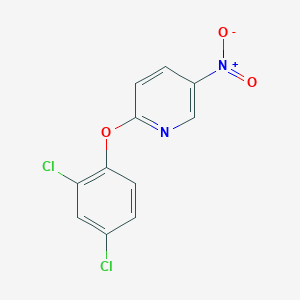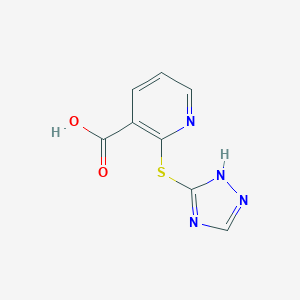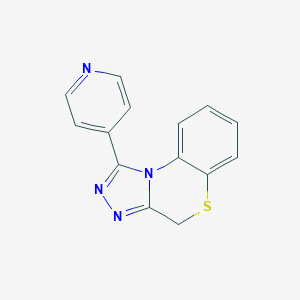
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific protein targets in the body. This interaction leads to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Effets Biochimiques Et Physiologiques
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One potential direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with specific protein targets in the body could provide insights into its potential therapeutic applications. Another potential direction is to investigate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of potential drug candidates. Finally, future research could focus on the development of new synthesis methods for this compound, which could make it more accessible for use in lab experiments and drug development.
Méthodes De Synthèse
The synthesis of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-mercapto benzothiazole and 4-bromo pyridine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with triazole to produce the final product. The synthesis of this compound requires careful attention to detail and a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
93299-89-9 |
|---|---|
Nom du produit |
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
Formule moléculaire |
C14H10N4S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H10N4S/c1-2-4-12-11(3-1)18-13(9-19-12)16-17-14(18)10-5-7-15-8-6-10/h1-8H,9H2 |
Clé InChI |
NSEMDSCYNBGKSP-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
Solubilité |
28.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



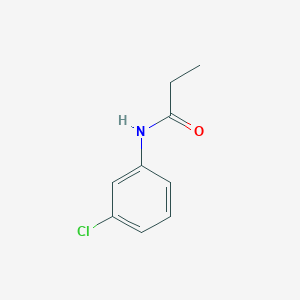
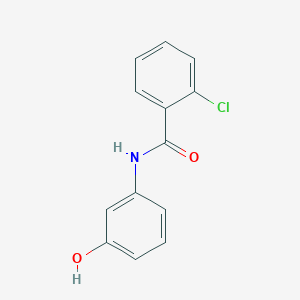
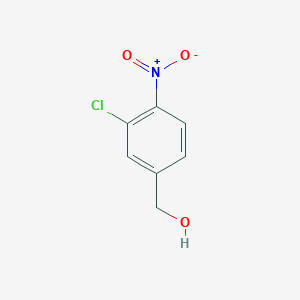


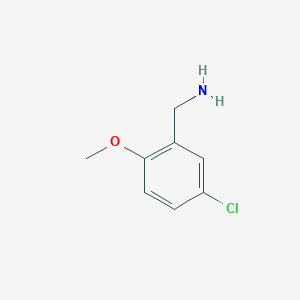
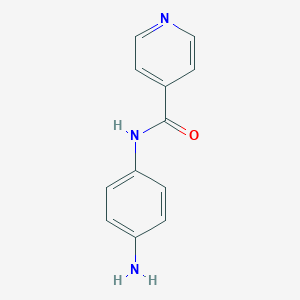
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
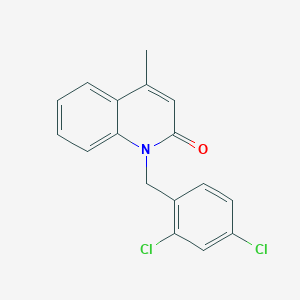
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
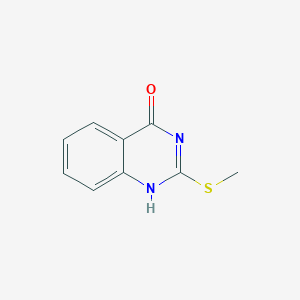
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
